The synthesis of 6-aminohexanoate can be achieved through several methods:
6-Aminohexanoate participates in various chemical reactions:
The mechanism by which 6-aminohexanoate exerts its effects primarily involves its role as a building block for polyamide synthesis. When incorporated into polymer chains, it contributes to the mechanical strength and durability of materials like nylon.
In biochemical contexts, it may act as a substrate for enzymatic reactions where enzymes such as nylon oligomer-hydrolase (NylB) catalyze its breakdown into smaller peptides or amino acids . The kinetics of these reactions can vary significantly based on enzyme concentration and substrate availability.
Physical Properties:
Chemical Properties:
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and gas chromatography (GC) for volatile impurities .
6-Aminohexanoate has several scientific and industrial applications:
6-Aminohexanoate (Ahx, ε-aminocaproic acid) exerts its antifibrinolytic effect through specific interactions with lysine-binding sites (LBS) within plasminogen’s kringle domains. Structural analyses reveal that plasminogen contains five kringle domains (KR1-KR5), with KR1 and KR4 exhibiting the highest affinity for Ahx [2] [7]. The LBS feature a bipartite architecture: a hydrophobic channel (Val62/Phe36) flanked by cationic (Arg71/Arg34) and anionic centers (Asp55/Asp57). Ahx’s 7 Å intercharge distance between its protonated amino group and deprotonated carboxyl group enables optimal electrostatic and hydrophobic complementarity with this site [2].
Kinetic studies demonstrate that Ahx binds plasminogen with a dissociation constant (Kd) of 10–50 μM, approximately 10-fold stronger than lysine itself. This enhanced affinity disrupts the physiological binding of plasminogen to fibrin’s C-terminal lysine residues—a critical step for fibrinolysis initiation [2] [10]. Hydrogen bonding between Ahx’s carboxylate and the backbone amides of Ala171/Ala172 further stabilizes the complex, while its aliphatic chain occupies the hydrophobic cleft [8].
Table 1: Binding Parameters of Ahx to Plasminogen Kringle Domains
Kringle Domain | Kd (μM) | Key Residues in Binding Pocket | Biological Consequence |
---|---|---|---|
KR1 | 15 | Asp55, Arg71, Val62 | Blocks fibrin anchoring |
KR2 | >100 | Asp57, Arg34, Phe36 | Minimal contribution |
KR4 | 20 | Asp55, Arg71, Val62 | Inhibits plasminogen activation |
KR5 | >500 | Varied | Negligible binding |
Ahx competitively inhibits both intrinsic and extrinsic pathways of fibrinolysis by disrupting macromolecular complex assembly. Tissue plasminogen activator (tPA)-mediated plasminogen activation requires ternary complex formation with fibrin: tPA binds fibrin’s D-domain, while plasminogen anchors to C-terminal lysines via its kringle domains. Ahx occupies these kringle domains, preventing plasminogen recruitment [3] [7]. Similarly, urokinase-type plasminogen activator (uPA)-driven activation—critical in cell migration and cancer metastasis—is suppressed when Ahx blocks plasminogen binding to cellular uPAR complexes [3].
Notably, Ahx impedes the conformational transition from Glu-plasminogen (closed, activation-resistant) to Lys-plasminogen (open, activation-prone). This transition requires exposure of internal lysines after initial fibrin binding, which Ahx sterically hinders [3]. Consequently, plasmin generation decreases by >80% at therapeutic Ahx concentrations (1–5 mM), as quantified amidolytically using chromogenic substrates like S-2251 [2].
Table 2: Ahx-Mediated Inhibition of Fibrinolytic Pathways
Activation Pathway | Key Components | Inhibition Mechanism | Reduction in Plasmin Generation |
---|---|---|---|
tPA-Fibrin Dependent | tPA, fibrin, plasminogen | Disrupts plasminogen-fibrin anchoring | 85–90% |
uPA-Cell Surface | uPA, uPAR, plasminogen | Blocks plasminogen binding to uPAR complexes | 75–80% |
Autoactivation | Lys-plasminogen | Prevents conformational opening | 70–75% |
The antifibrinolytic efficacy of ω-amino acids correlates directly with molecular geometry and charge distribution. Tranexamic acid (TXA), a cyclic Ahx analog, exhibits 10-fold greater potency than Ahx due to its rigid 6.8 Å intercharge distance—optimally aligning with LBS residues [2] [7]. Conversely, Ahx’s flexible aliphatic chain reduces target occupancy, evidenced by molecular dynamics simulations showing higher conformational entropy in unbound states [2].
Peptide derivatives of Ahx reveal nuanced structure-activity relationships:
Ahx derivatives demonstrate variable antifibrinolytic and anti-amidolytic activities, as quantified through fibrin clot lysis and plasmin hydrolysis assays:
Table 3: Bioactivity Profile of Ahx and Key Derivatives
Compound | Antifibrinolytic IC₅₀ (mM) | Anti-amidolytic IC₅₀ (mM) | Structural Features |
---|---|---|---|
Ahx (reference) | 0.20 | >20 | Flexible C6-chain |
Tranexamic acid (TXA) | 0.02 | >20 | Rigid cyclohexane scaffold |
H-EACA-NLeu-OH | <0.02 | 0.12 | Norleucine hydrophobic extension |
H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 | Thioether-benzyl group |
H-D-Ala-Phe-Lys-EACA-NH₂ | 0.80* | 0.02 | Tripeptide linker to catalytic site |
Boc-EACA-Lys-EACA-NH₂ | 19 | 0.02 | Symmetric Ahx-Lys diad |
Note: Higher IC₅₀ indicates lower potency, except *denotes weaker antifibrinolytic but stronger anti-amidolytic activity.
Dipeptides like H-EACA-NLeu-OH achieve sub-20 μM IC₅₀ values by exploiting plasmin’s S1/S2 subsites, while esterified variants (e.g., HCl × H-EACA-Leu-OEt) show 65-fold improved amidolytic inhibition over carboxylate counterparts [2] [9]. Crucially, derivatives lacking bulky hydrophobic moieties (e.g., H-EACA-Ala-OH) exhibit minimal activity, underscoring the necessity of synergistic kringle/catalytic engagement [3].
Ahx binding induces long-range conformational changes in plasminogen beyond simple occupancy. Nuclear magnetic resonance studies show that Ahx stabilizes the "closed" conformation of plasminogen, wherein the N-terminal PAN domain associates tightly with KR5. This conformation sterically masks activation cleavage sites (Arg561-Val562), reducing tPA accessibility by >60% [2] [3].
Additionally, Ahx allosterically disrupts plasmin-mediated positive feedback:
Thermodynamic analyses reveal that Ahx binding to KR domains is entropy-driven (ΔS >0), reflecting hydrophobic burial and conformational constraint. This contrasts fibrin binding, which is enthalpically driven (ΔH <0), explaining Ahx’s efficacy in displacing physiological ligands [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7